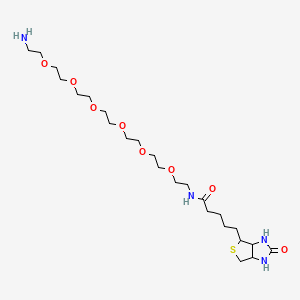

(+)-Biotin-PEG6-CH2CH2NH2

Description

Fundamental Role of Polyethylene Glycol (PEG) in Modern Bioconjugation Strategies

Polyethylene glycol (PEG) is a synthetic, water-soluble, and biocompatible polymer widely used in biomedical applications. mdpi.comsigmaaldrich.com The process of covalently attaching PEG chains to molecules, known as PEGylation, is a well-established strategy to enhance the therapeutic properties of proteins, peptides, and nanoparticles. mdpi.comnih.gov

One of the primary benefits of PEGylation is the enhanced solubility and stability of the conjugated molecule in aqueous environments. thermofisher.cominterchim.com The hydrophilic nature of the repeating ethylene (B1197577) oxide units in the PEG chain creates a hydration shell around the conjugate. chempep.com This shell not only improves solubility but can also protect the conjugated biomolecule from enzymatic degradation and reduce aggregation. scielo.brnih.gov The increased hydrodynamic volume imparted by the PEG chain can also prolong the circulation time of therapeutic molecules in the body by reducing renal clearance. scielo.brnih.gov

The inclusion of a PEG spacer in a bioconjugate serves to physically separate the functional ends of the molecule, thereby minimizing steric hindrance. lifetein.comresearchgate.net This is particularly important in applications where a biotinylated molecule needs to bind to streptavidin without interference from the molecule it is labeling. lifetein.com The PEG chain provides flexibility and spatial separation, ensuring that both the biotin (B1667282) and the attached biomolecule can interact with their respective partners effectively. rsc.org Furthermore, the "stealth" properties conferred by the PEG hydration shell can reduce non-specific binding to surfaces and other proteins, a critical factor in sensitive assays and in vivo applications. chempep.com

The Biotin-Streptavidin Affinity System as a Foundational Platform for Chemical Assembly

The interaction between biotin (vitamin B7) and the protein streptavidin is one of the strongest known non-covalent bonds in nature, with a dissociation constant (Kd) in the femtomolar range (~10⁻¹⁴ to 10⁻¹⁵ M). nih.govaatbio.comupenn.edu This exceptionally high affinity, coupled with the high specificity of the interaction, forms the basis of a powerful and versatile system for a wide array of biotechnological applications. encyclopedia.pubnih.gov

Streptavidin is a tetrameric protein, meaning it has four identical subunits, each capable of binding one molecule of biotin. aatbio.comupenn.edu This multivalency is a key feature that allows for signal amplification in detection assays and the crosslinking of different biotinylated molecules. aatbio.com The binding pocket of streptavidin is a deep β-barrel structure that perfectly accommodates the biotin molecule, forming a network of hydrogen bonds and hydrophobic interactions that contribute to the remarkable stability of the complex. nih.govaatbio.com The binding is rapid and remains stable across a wide range of pH, temperatures, and in the presence of denaturing agents. encyclopedia.pubaatbio.com While the association rate is very high, it is slightly slower than what would be expected for a purely diffusion-limited reaction, suggesting a conformational rearrangement step upon binding. plos.orgnih.gov

Overview of (+)-Biotin-PEG6-CH2CH2NH2 as a Multifunctional Molecular Construct

(+)-Biotin-PEG6-CH2CH2NH2 is a heterobifunctional linker that combines the three key elements discussed above: a biotin moiety for high-affinity binding, a PEG spacer for improved physicochemical properties, and a terminal primary amine group for covalent attachment to other molecules. chembk.comcd-bioparticles.net

| Property | Description |

| Molecular Formula | C24H46N4O8S purepeg.comcalpaclab.com |

| Molecular Weight | 550.71 g/mol purepeg.comcalpaclab.com |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and many organic solvents like DMSO and DMF chembk.comcreativepegworks.com |

Note: The CAS number for this specific compound can vary between suppliers. One cited CAS number is 2757573-29-6. yanfenbio.com

The design of amine-terminated biotinylated PEG linkers like (+)-Biotin-PEG6-CH2CH2NH2 is driven by the need for modularity and versatility in bioconjugation. nih.govneb.com The terminal primary amine (-NH2) is a nucleophilic functional group that can readily react with a variety of electrophilic groups, such as N-hydroxysuccinimide (NHS) esters, isothiocyanates, and aldehydes, to form stable covalent bonds. chempep.comneb.com This allows researchers to easily conjugate the biotin-PEG linker to proteins, antibodies, nucleic acids, or other molecules of interest that have been functionalized with a compatible reactive group. chembk.comresearchgate.net The PEG6 linker, composed of six repeating ethylene glycol units, was chosen to provide an optimal balance of solubility, flexibility, and spatial separation to minimize steric hindrance and non-specific interactions. rsc.org

Properties

IUPAC Name |

N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46N4O8S/c25-5-7-31-9-11-33-13-15-35-17-18-36-16-14-34-12-10-32-8-6-26-22(29)4-2-1-3-21-23-20(19-37-21)27-24(30)28-23/h20-21,23H,1-19,25H2,(H,26,29)(H2,27,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFQWZDKEUDAKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46N4O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Physicochemical Considerations of + Biotin Peg6 Ch2ch2nh2

Elucidation of Biotin-Streptavidin Interaction Dynamics within PEGylated Architectures

The incorporation of a Poly(ethylene glycol) (PEG) spacer between biotin (B1667282) and a molecule of interest is a critical design element that significantly influences the accessibility of the biotin moiety for streptavidin binding. stratech.co.uk The PEG linker, being hydrophilic and flexible, serves to extend the biotin away from the surface of the conjugated molecule, thereby mitigating steric hindrance and enhancing its availability for interaction with the binding pockets of streptavidin. stratech.co.uk

Influence of PEG Spacer Length and Conformational Flexibility on Binding Parameters

The length of the PEG spacer arm is a crucial determinant of the efficiency of biotin-streptavidin binding. stratech.co.uk Studies have shown that both the association and dissociation kinetics of this interaction can be influenced by the spacer's length. For instance, at low functionalization densities on a surface, longer PEG linkers can lead to a significantly faster association rate with streptavidin. rsc.org This is attributed to the increased accessibility of the biotin at greater distances from the surface. rsc.org

However, the relationship is not always linear and can be influenced by the density of the biotinylated molecules. At higher densities, shorter spacers may become more effective as longer, flexible chains can become entangled or create a "mushroom-to-brush" transition in the polymer layer, which can paradoxically hinder access to the biotin. nih.gov Theoretical models suggest that for maximizing protein binding, longer spacers that promote multilayer formation are preferable. Conversely, for creating well-defined linker structures for more complex assemblies, shorter spacers that ensure all bound proteins are accessible are more advantageous. nih.govresearchgate.net The conformational flexibility of the PEG chain allows the biotin to effectively sample a larger volume of space, increasing the probability of a successful binding event with streptavidin. nih.gov

| Spacer Length (PEG units) | Approximate Length (nm) | Observation | Reference |

|---|---|---|---|

| Cap-Biotin | 0.9 | Slower association rate at low functionalization. | rsc.org |

| PEG2 | 2.9 | Achieves high surface coverage, consistent with a complete monomeric layer. | rsc.org |

| PEG11 | 5.9 | Order of magnitude faster on-rate at low functionalization compared to Cap-Biotin. | rsc.org |

Computational Modeling of Biotin-Streptavidin Binding Geometries with PEG Linkers

Computational modeling, including molecular dynamics (MD) and Brownian dynamics simulations, has provided significant insights into the binding of biotinylated PEG molecules to streptavidin. nih.govfrontiersin.org These models help to visualize and understand the preferred orientations and the fundamental forces governing the interaction at an atomistic level. frontiersin.org

Simulations have revealed that the geometry of how the biotin is tethered to a surface or another molecule via a PEG linker can dramatically affect the unbinding mechanics. nih.govillinois.edu The point of attachment on the streptavidin tetramer and the flexibility of the linker dictate the force required to break the biotin-streptavidin bond. nih.govillinois.edu Furthermore, computational studies have been instrumental in understanding the behavior of biotinylated PEG chains at interfaces, predicting phenomena such as the formation of protein domains and phase separations of the protein layer, which are dependent on both spacer length and surface coverage. nih.gov These theoretical approaches are powerful tools for designing interfaces for various applications, including biosensors and drug delivery systems. nih.govresearchgate.net

Reactivity Profile of the Terminal Amine Group in Bioconjugation Chemistries

The terminal primary amine (-NH2) group of (+)-Biotin-PEG6-CH2CH2NH2 is a versatile functional handle for a wide array of bioconjugation reactions. axispharm.com This amine group is nucleophilic and can readily react with various electrophilic functional groups to form stable covalent bonds. thermofisher.com

Amide Bond Formation with Carboxyl and Activated Ester Functionalities

A primary application of the terminal amine is its reaction with carboxylic acids or their more reactive derivatives, such as N-hydroxysuccinimide (NHS) esters, to form a stable amide bond. thermofisher.combroadpharm.com This is one of the most common and robust strategies for labeling proteins, which have accessible primary amines on their N-terminus and on the side chains of lysine (B10760008) residues. thermofisher.com

The reaction with NHS esters is particularly efficient at a pH range of 7-9, proceeding specifically with primary amines. broadpharm.com The formation of the amide bond is essentially irreversible under physiological conditions. This chemistry is widely employed to conjugate the biotin-PEG linker to proteins, antibodies, and other biomolecules containing accessible carboxyl groups (after activation) or to surfaces functionalized with NHS esters. stratech.co.ukmedchemexpress.com

| Reactant Functional Group | Resulting Linkage | Typical Reaction Conditions | Reference |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Amide (-CONH-) | Requires activating agents (e.g., EDC, HATU) | medchemexpress.com |

| N-Hydroxysuccinimide (NHS) Ester | Amide (-CONH-) | pH 7-9 | broadpharm.com |

Orthogonal Reactivities for Advanced Bioconjugation Approaches

While amide bond formation is a workhorse of bioconjugation, the primary amine of (+)-Biotin-PEG6-CH2CH2NH2 can also participate in more advanced, orthogonal bioconjugation strategies. axispharm.com Orthogonal chemistry refers to reactions that can occur in the presence of other reactive functional groups without cross-reactivity. wikipedia.orgmdpi.com This is crucial for the precise construction of complex biomolecular conjugates. nih.gov

For instance, the amine group can be modified to introduce other functionalities. While not a direct reaction of the amine in a final conjugation, it can be a key intermediate step. More directly, the amine can participate in reactions beyond simple acylation. An example of an orthogonal reaction is the Staudinger ligation, where an azide (B81097) is transformed into a primary amine. mdpi.com While the classic Staudinger reaction results in a primary amine, modified versions can form stable amide bonds. mdpi.comacs.org Other advanced strategies include "click chemistry" reactions, such as strain-promoted alkyne-azide cycloaddition (SPAAC) and tetrazine ligation. wikipedia.orgmdpi.com While the amine itself is not a "click" handle, a molecule like (+)-Biotin-PEG6-CH2CH2NH2 could be further functionalized to bear an azide or a strained alkyne, enabling its use in these highly specific and efficient ligation methods. lumiprobe.com The development of multiple, mutually orthogonal reactions allows for simultaneous, multi-component labeling, opening up possibilities for creating sophisticated, multifunctional bioconjugates. nih.gov

Synthetic Methodologies and Characterization Techniques for + Biotin Peg6 Ch2ch2nh2 Derivatives

Synthetic Pathways for Precision Engineering of Amine-Terminated Biotinylated PEG Linkers

The synthesis of (+)-Biotin-PEG6-CH2CH2NH2 and its derivatives is a multi-step process that demands precise control over each chemical transformation to ensure the final product's purity, homogeneity, and functionality. This involves the controlled synthesis of the PEG chain and the efficient coupling of the biotin (B1667282) moiety.

The properties of PEGylated molecules are significantly influenced by the length and dispersity of the PEG chain. Therefore, the synthesis of monodisperse PEGs, which are single chemical compounds with a precise molecular weight, is highly desirable for applications requiring high purity and reproducibility. researchgate.netrsc.org Traditional polymerization of ethylene (B1197577) oxide typically results in a distribution of chain lengths (polydisperse). To overcome this, stepwise organic synthesis methods have been developed. These methods, which include unidirectional iterative coupling and chain multiplication, allow for the preparation of PEG chains with a specific number of ethylene glycol units, such as the hexaethylene glycol (PEG6) core of the target molecule.

A common strategy for creating heterobifunctional PEGs, with different reactive groups at each end, involves the use of protecting groups. For instance, a PEG chain can be synthesized with a hydroxyl group at one end and a protected amine, such as a Boc-protected amine (Boc-NH-), at the other. This allows for the selective modification of one terminus while the other remains unreactive. Subsequent deprotection of the amine group yields the desired terminal functionality. Chromatography-free synthetic methods have been developed for producing key intermediates like monodisperse oligo(ethylene glycol) mono-p-toluenesulfonates, which can be further functionalized to create a variety of heterobifunctional PEG derivatives. rsc.orgrsc.org

| Synthetic Approach | Description | Key Advantages |

| Anionic Ring-Opening Polymerization | Polymerization of ethylene oxide initiated by an alkoxide. The end-group is controlled by the initiator and quenching agent. | Suitable for high molecular weight PEGs. |

| Stepwise Organic Synthesis | Iterative addition of ethylene glycol units. | Provides precise control over chain length, resulting in monodisperse PEGs. |

| Solid-Phase Synthesis | PEG chain is grown on a solid support, allowing for easy purification. | High purity and homogeneity of the final product. |

The conjugation of biotin to the PEG linker is a critical step that requires the activation of biotin's carboxylic acid group. Biotin possesses a valeric acid side chain that can be readily derivatized without impacting its high-affinity binding to avidin (B1170675) or streptavidin. thermofisher.com One of the most common methods for activating the carboxyl group is to convert it into an N-hydroxysuccinimide (NHS) ester. gbiosciences.comnih.gov

The synthesis of Biotin-NHS involves reacting biotin with N,N'-disuccinimidyl carbonate in the presence of a base like triethylamine. nih.gov The resulting Biotin-NHS is a stable, amine-reactive compound. This activated biotin can then be reacted with the terminal amine group of a heterobifunctional PEG linker (e.g., H2N-PEG6-OR, where R is a protecting group for another functionality). The primary amine of the PEG linker attacks the NHS ester, forming a stable amide bond and releasing NHS as a byproduct.

Alternatively, carbodiimide (B86325) chemistry, using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can be employed to directly couple the carboxylic acid of biotin to a primary amine on the PEG linker. gbiosciences.com This reaction is rapid and results in the formation of a stable amide bond. gbiosciences.com

| Coupling Chemistry | Reactive Groups | Bond Formed | Key Features |

| NHS Ester Chemistry | Amine (-NH2) | Amide | Widely used, stable intermediate, efficient reaction. gbiosciences.com |

| Carbodiimide Chemistry (EDC) | Carboxyl (-COOH) and Amine (-NH2) | Amide | Rapid reaction, mediated by a water-soluble carbodiimide. gbiosciences.com |

| Hydrazide Chemistry | Carbonyls (aldehydes, ketones) | Hydrazone | Used for labeling glycoproteins after oxidation of carbohydrate residues. gbiosciences.comlumiprobe.com |

Advanced Spectroscopic and Microscopic Characterization of Bioconjugates

Once synthesized, it is crucial to characterize the resulting bioconjugates, especially when they are immobilized on surfaces or incorporated into nanoparticles. A suite of advanced analytical techniques is employed to confirm the presence and integrity of the (+)-Biotin-PEG6-CH2CH2NH2 linker and to study its interaction with its binding partners.

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique that provides elemental composition and chemical state information of the top few nanometers of a surface. When a surface is functionalized with (+)-Biotin-PEG6-CH2CH2NH2, XPS can be used to confirm the successful immobilization. The XPS survey scan would show the presence of carbon (C), nitrogen (N), oxygen (O), and sulfur (S) from the biotin-PEG linker. researchgate.netmdpi.com High-resolution spectra of the C 1s, N 1s, and S 2p regions can provide more detailed information about the chemical environment of these elements, confirming the presence of amide bonds, ether linkages, and the thioether in the biotin ring. mdpi.comresearchgate.net For example, the N 1s spectrum can distinguish between the amine nitrogen and the amide nitrogens in the biotin ureido group. mdpi.com

Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) is another valuable tool for characterizing thin films on surfaces. nih.gov This technique can identify the vibrational modes of the functional groups present in the immobilized linker. nih.gov The ATR-FTIR spectrum of a surface modified with (+)-Biotin-PEG6-CH2CH2NH2 would exhibit characteristic peaks for the C-O-C stretching of the PEG backbone, the C=O stretching of the amide bonds, and the N-H bending of the ureido group in biotin. nih.govresearchgate.net A band around 1250 cm⁻¹ has been identified as a vibrational mode of the biotin ureido group, which can be used to track the biotinylated surface. nih.gov

| Technique | Information Obtained | Characteristic Signatures for (+)-Biotin-PEG6-CH2CH2NH2 |

| XPS | Elemental composition, chemical states | Presence of C, N, O, S. High-resolution spectra confirm amide, ether, and thioether functionalities. researchgate.netresearchgate.net |

| ATR-FTIR | Functional groups, molecular structure | C-O-C stretch (PEG), C=O stretch (amide), N-H bend (biotin ureido group). nih.govresearchgate.net |

Atomic Force Microscopy (AFM) enables the visualization of surfaces at the nanometer scale. nih.govbiorxiv.org For surfaces functionalized with (+)-Biotin-PEG6-CH2CH2NH2, AFM can be used to study the morphology and distribution of the PEG chains. nih.govresearchgate.net In a good solvent, the PEG chains will adopt a brush-like conformation, which can be imaged by AFM. researchgate.net The height and density of the PEG layer can be determined from AFM measurements. Furthermore, AFM can be used to probe the specific binding of streptavidin to the biotinylated surface, providing direct visual evidence of the linker's functionality. nih.govbiorxiv.org Tapping mode AFM can even differentiate between the core of a nanoparticle and the surrounding PEG shell. nih.gov

High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful technique for visualizing the size, shape, and structure of nanoparticles. When nanoparticles are functionalized with (+)-Biotin-PEG6-CH2CH2NH2, HRTEM can be used to confirm that the functionalization process has not led to aggregation of the nanoparticles. researchgate.netmdpi.com The PEG layer itself is not typically resolved in detail by HRTEM, but its presence can be inferred from an increase in the hydrodynamic diameter of the nanoparticles and by the prevention of aggregation. mdpi.com Energy-filtering TEM can also be used to analyze the morphology of self-assembled nanoparticles containing biotin-PEG linkers. nih.gov

| Technique | Information Obtained | Application to (+)-Biotin-PEG6-CH2CH2NH2 Systems |

| AFM | Surface topography, morphology, specific binding events | Visualization of PEG brush-like structures, measurement of layer thickness, imaging of streptavidin binding to biotin. nih.govnih.govresearchgate.net |

| HRTEM | Nanoparticle size, shape, aggregation state | Confirmation of nanoparticle stability after functionalization, observation of nanoparticle morphology. researchgate.netmdpi.com |

Applications in Biomolecular Probes and Labeling Technologies

Development of Biotin-PEG6-CH2CH2NH2-Enabled Molecular Probes for Biochemical Assays

The ability to construct highly specific and sensitive molecular probes is fundamental to modern biochemical and cellular analysis. (+)-Biotin-PEG6-CH2CH2NH2 serves as a versatile building block in the synthesis of such probes, facilitating their use in a range of assay formats.

The strong and stable interaction between biotin (B1667282) and streptavidin (or avidin) is a cornerstone of many affinity-based detection systems. Biotinylated probes, created using reagents like (+)-Biotin-PEG6-CH2CH2NH2, are instrumental in techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting. In these assays, a biotinylated detection antibody or probe binds to the target analyte, and this complex is then detected by a streptavidin-enzyme conjugate, leading to signal amplification and sensitive detection. The PEG6 spacer in (+)-Biotin-PEG6-CH2CH2NH2 is particularly advantageous as it extends the biotin tag away from the conjugated biomolecule, reducing steric hindrance and improving its accessibility to streptavidin.

Furthermore, biotinylated probes are employed in Förster Resonance Energy Transfer (FRET)-based assays. FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. Biotin-PEG linkers can be used to label one of the interacting partners, which is then brought into proximity with a second partner labeled with a streptavidin-fluorophore conjugate, enabling the study of molecular interactions. The defined length of the PEG6 linker can be critical in these studies for maintaining the optimal distance between the FRET pair.

| Assay Type | Role of (+)-Biotin-PEG6-CH2CH2NH2 | Key Advantage of PEG6 Linker |

| ELISA | Component of biotinylated detection antibodies or antigens. | Reduces steric hindrance, improving streptavidin binding and signal amplification. |

| Western Blotting | Used to create biotinylated primary or secondary antibodies for target protein detection. | Enhances solubility of the antibody conjugate and accessibility of the biotin tag. |

| FRET | Enables the labeling of one binding partner, facilitating its interaction with a streptavidin-fluorophore conjugate on the other partner. | Provides a flexible spacer of a defined length, crucial for optimal FRET efficiency. |

The terminal amine group of (+)-Biotin-PEG6-CH2CH2NH2 provides a reactive handle for the covalent attachment of fluorescent dyes. This allows for the creation of fluorescently labeled biotin probes that can be used in various imaging applications, including fluorescence microscopy and flow cytometry. Once conjugated to a biomolecule of interest (e.g., an antibody, a ligand, or a nucleic acid), these probes can be used to visualize and track the target within cells or tissues. The process typically involves the use of streptavidin or avidin (B1170675) conjugated to a bright and photostable fluorophore, which binds to the biotinylated target, thereby amplifying the fluorescent signal. The hydrophilic PEG6 spacer helps to prevent aggregation and non-specific binding of the fluorescent probe, leading to improved image quality and specificity.

Single-molecule force spectroscopy techniques, such as Atomic Force Microscopy (AFM), are powerful tools for investigating the forces and dynamics of individual receptor-ligand interactions. The biotin-streptavidin linkage is a widely used strategy for attaching single molecules to the AFM tip and the substrate. (+)-Biotin-PEG6-CH2CH2NH2 can be used to functionalize either the ligand or the receptor. The PEG6 linker in this context is crucial, acting as a flexible tether that allows the interacting molecules to orient themselves correctly and provides a clear signature of the unbinding event in the force-distance curve. The length and flexibility of the PEG spacer are critical for minimizing non-specific interactions between the AFM tip and the surface, ensuring that the measured forces are truly representative of the specific molecular interaction under investigation.

Functionalization of Biomolecules for Enhanced Research Capabilities

The ability to modify biomolecules with specific tags and linkers is essential for a wide range of research applications. (+)-Biotin-PEG6-CH2CH2NH2 provides a means to introduce a biotin handle onto proteins, nucleic acids, and other biomolecules, thereby expanding their utility in various experimental setups.

The terminal primary amine of (+)-Biotin-PEG6-CH2CH2NH2 can be conjugated to carboxyl groups on biomolecules, such as those found on aspartic acid and glutamic acid residues or at the C-terminus of proteins, using carbodiimide (B86325) crosslinking chemistry (e.g., with EDC). This allows for a degree of site-specificity in the biotinylation process. While traditional amine-reactive biotinylation reagents target lysine (B10760008) residues and the N-terminus, the use of an amine-containing biotin allows for labeling at different sites. This can be particularly important for preserving the biological activity of a protein if its active site contains lysine residues. Similarly, the amine group can be conjugated to modified nucleic acids that contain a reactive carboxyl group, enabling the site-specific labeling of DNA or RNA probes.

| Biomolecule | Target Functional Group for Conjugation | Key Benefit |

| Proteins | Carboxyl groups (Asp, Glu, C-terminus) | Alternative to lysine-based biotinylation, potentially preserving protein function. |

| Nucleic Acids | Modified bases with carboxyl groups | Enables site-specific labeling of DNA and RNA probes. |

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two. PEG linkers are frequently used in PROTAC design due to their ability to modulate the physicochemical properties of the molecule, such as solubility and cell permeability. biochempeg.com

While direct integration of a biotin moiety into the final PROTAC structure is not the primary goal, biotin-PEG-amine linkers, including (+)-Biotin-PEG6-CH2CH2NH2, can be valuable tools during the development and synthesis of PROTACs. The biotin tag can be used for the purification and immobilization of PROTAC intermediates or for use in in-vitro assays to study the formation of the ternary complex (target protein-PROTAC-E3 ligase). The amine group provides a point of attachment for either the target protein ligand or the E3 ligase ligand during the stepwise synthesis of the PROTAC. The PEG6 spacer provides the necessary length and flexibility for the two ligands to bind to their respective proteins simultaneously.

Strategies for Cell Surface and Intracellular Component Labeling and Tracking

The architecture of (+)-Biotin-PEG6-CH2CH2NH2 is ideally suited for the labeling and subsequent tracking of cellular components. The terminal primary amine (-NH2) provides a reactive handle for covalent attachment to biomolecules, while the biotin serves as a powerful affinity tag for detection and visualization.

A primary strategy for labeling cell surface proteins involves the use of amine-reactive crosslinking chemistry. The primary amine of (+)-Biotin-PEG6-CH2CH2NH2 can be covalently coupled to carboxyl groups on target proteins through the formation of a stable amide bond, often facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS). This allows for the specific tagging of cell surface receptors or other membrane proteins.

Once a cell surface protein is labeled with (+)-Biotin-PEG6-CH2CH2NH2, its journey into and within the cell can be meticulously tracked. This is typically achieved by introducing a fluorescently labeled streptavidin or avidin conjugate. The high affinity and specificity of the biotin-streptavidin interaction ensure a strong and stable signal. This "pulse-chase" approach enables researchers to follow the dynamic processes of receptor-mediated endocytosis, intracellular trafficking through various organelles like endosomes and lysosomes, and recycling of receptors back to the cell surface. nih.govresearchgate.netspringernature.comspringernature.com For instance, researchers can biotinylate a specific receptor on the cell surface at a low temperature to inhibit endocytosis, then warm the cells to initiate internalization and track the movement of the biotinylated receptor cohort over time using fluorescent streptavidin and live-cell imaging techniques. researchgate.netnih.gov

This methodology provides valuable insights into the fundamental cellular processes and the lifecycle of membrane proteins. nih.gov The PEG6 spacer in (+)-Biotin-PEG6-CH2CH2NH2 plays a crucial role by increasing the water solubility of the labeling reagent and extending the biotin moiety away from the protein surface, which minimizes steric hindrance and enhances its accessibility to bulky streptavidin conjugates. mdpi.com

| Strategy | Description | Key Molecules | Application |

| Cell Surface Labeling | Covalent attachment of the biotin linker to surface proteins. | (+)-Biotin-PEG6-CH2CH2NH2, EDC/NHS | Tagging specific receptors or membrane proteins. |

| Intracellular Tracking | Visualization of the biotinylated component after internalization. | Fluorescently labeled streptavidin/avidin | Following endocytosis, trafficking, and recycling pathways. |

| Pulse-Chase Analysis | Labeling a specific population of molecules at one time point and observing their fate over a subsequent period. | (+)-Biotin-PEG6-CH2CH2NH2, Fluorescent streptavidin | Studying the kinetics of protein internalization and turnover. nih.govnih.gov |

Rational Design of Biotin-PEG6-CH2CH2NH2-Modified Nanoparticles for Research Applications

The functionalization of nanoparticles with (+)-Biotin-PEG6-CH2CH2NH2 allows for the creation of highly specific and versatile probes for a multitude of research applications. The biotin tag serves as a universal anchor for attaching these nanoparticles to streptavidin-coated surfaces or for targeting cells and tissues that have been pre-targeted with a biotinylated antibody or ligand.

Surface Functionalization of Gold Nanoparticles for Universal Biomarker Detection

Gold nanoparticles (AuNPs) possess unique optical properties that make them excellent labels for bioassays. When functionalized with biotin-PEG linkers, they can be transformed into universal probes for the highly sensitive detection of a wide array of biomarkers. rsc.orgnih.govnih.gov

In a notable study, novel biotin-polyethylene glycol (biotin-PEG) gold nanoparticle probes were synthesized for the simultaneous detection of both nucleic acids (microRNAs) and proteins (prostate-specific antigen) from a single sample. rsc.orgnih.gov The design of these probes leverages the strong and specific interaction between biotin and streptavidin. In the assay, target biomarkers are captured on a microarray surface and then detected with the biotin-PEG-AuNP probes in conjunction with streptavidin. The signal from the AuNPs can be further amplified, leading to extremely high sensitivity. rsc.orgnih.gov

The incorporation of the PEG linker is critical as it reduces the non-specific adsorption of the nanoparticles to surfaces and other biomolecules, thereby increasing the specificity and reliability of the assay. rsc.org This platform demonstrates the power of rationally designed, biotin-functionalized AuNPs as universal tools for high-throughput and multiplexed biomarker analysis. rsc.orgnih.govnih.gov

| Nanoparticle | Functionalization Strategy | Application | Detection Limit | Reference |

| Gold Nanoparticles (AuNPs) | Conjugation with a biotin-PEG-thiol linker. | Simultaneous detection of nucleic acids and proteins in a microarray format. | 50 fM for nucleic acids, 1 pg/µL for proteins. | rsc.orgnih.gov |

Modification of Fluorescent Nanodiamonds and Polymeric Nanocarriers for Biological Research

The versatility of (+)-Biotin-PEG6-CH2CH2NH2 extends to the surface modification of other types of nanoparticles, such as fluorescent nanodiamonds (FNDs) and polymeric nanocarriers, for advanced biological research.

Fluorescent Nanodiamonds (FNDs): FNDs are emerging as powerful probes for long-term cell labeling and imaging due to their exceptional photostability and biocompatibility. mdpi.comnih.gov The surface of FNDs can be functionalized with (+)-Biotin-PEG6-CH2CH2NH2, enabling their use in targeted imaging and tracking applications. For example, carboxylated FNDs can be conjugated to the amine group of the biotin-PEG linker via EDC/NHS chemistry. mdpi.com These biotinylated FNDs can then be used to label specific cellular structures or molecules through the biotin-streptavidin interaction. In one application, FNDs were functionalized with a heterobifunctional biotin-PEG-thiol to couple them to DNA molecules for single-molecule imaging and tracking. nih.gov

Polymeric Nanocarriers: Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), are widely explored for targeted drug delivery and imaging. researchgate.netnih.govnih.gov The surface of these nanoparticles can be decorated with (+)-Biotin-PEG6-CH2CH2NH2 to facilitate active targeting to cells that overexpress biotin receptors or have been pre-targeted with a streptavidin-conjugated antibody. researchgate.netnih.govresearchgate.net The amine group of the biotin-PEG linker can be conjugated to carboxyl groups on the surface of PLGA nanoparticles. evronylab.org This modification allows for the specific delivery of therapeutic or imaging agents encapsulated within the nanoparticle to the target site, enhancing efficacy and reducing off-target effects. researchgate.netnih.govnih.gov

| Nanocarrier | Modification with Biotin-PEG-Amine | Research Application |

| Fluorescent Nanodiamonds (FNDs) | Covalent conjugation to the FND surface. | Long-term cell tracking, targeted imaging of specific biomolecules. mdpi.com |

| Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles | Covalent attachment to the nanoparticle surface. | Targeted drug delivery, specific imaging of cells and tissues. researchgate.netnih.govnih.govresearchgate.net |

Implementation in Biosensor Development and Surface Engineering

Design and Fabrication of Biotin-PEG6-CH2CH2NH2 Functionalized Biosensing Interfaces

The construction of a successful biosensor hinges on the careful design of its surface chemistry. The functionalization of a sensor substrate with (+)-Biotin-PEG6-CH2CH2NH2 provides a foundational layer that is both biologically active and passivated against unwanted interactions, thereby enhancing the sensor's signal-to-noise ratio.

The covalent attachment of (+)-Biotin-PEG6-CH2CH2NH2 to semiconductor substrates like silicon (Si) and silicon carbide (SiC) is crucial for the stability and reliability of the biosensor. Silanization is a widely adopted and effective strategy for this purpose. nih.govresearchgate.nethelsinki.ficyberleninka.ru This multi-step process modifies the inorganic surface with organic functional groups, creating a bridge for the biotin-PEG linker.

The generalized silanization process involves two primary stages:

Surface Hydroxylation : The substrate surface must first be activated to present hydroxyl (-OH) groups. For silicon, this is often achieved by cleaning with a "Piranha" solution (a mixture of sulfuric acid and hydrogen peroxide) or through oxygen plasma treatment. mdpi.com For the more chemically inert silicon carbide, surface oxidation can be induced by methods such as high-temperature calcination, which forms a reactive SiO2 layer. cyberleninka.ru This initial step is critical as the density of hydroxyl groups determines the potential density of the subsequently immobilized molecules. ulisboa.pt

Silane Coupling : The hydroxylated surface is then treated with an aminosilane, most commonly 3-aminopropyltriethoxysilane (APTES). nih.govmdpi.com The ethoxy groups of APTES hydrolyze and react with the surface -OH groups, forming stable siloxane bonds (Si-O-Si) and leaving a monolayer of molecules with terminal amine (-NH2) groups. helsinki.fimdpi.com

Once the semiconductor surface is functionalized with amine groups, the (+)-Biotin-PEG6-CH2CH2NH2 molecule can be covalently attached. A common method involves activating the surface amines with glutaraldehyde. The glutaraldehyde acts as a homobifunctional crosslinker; one of its aldehyde groups reacts with a surface amine, and the other reacts with the primary amine of the biotin-PEG linker, forming a stable Schiff base. sinica.edu.tw This process effectively anchors the biotin (B1667282) moiety to the semiconductor substrate via the flexible PEG spacer.

Table 1: Common Surface Modification Strategies for Semiconductor Substrates This interactive table summarizes the key steps for preparing semiconductor surfaces for the immobilization of amine-terminated molecules. | Step | Procedure for Silicon (Si) | Procedure for Silicon Carbide (SiC) | Purpose | Key Reagents | | :--- | :--- | :--- | :--- | :--- | | Cleaning | Sonication in solvents (e.g., toluene, ethanol). mdpi.com | Removal of organic contaminants. | Toluene, Ethanol | | Hydroxylation | Oxygen plasma treatment or immersion in "Piranha" solution. mdpi.com | High-temperature calcination or treatment with oxidizing acids. cyberleninka.ru | Generation of surface hydroxyl (-OH) groups. | O2 Plasma, H2SO4/H2O2, Oxidizing Acids | | Silanization | Immersion in APTES solution (e.g., 1% in toluene). mdpi.com | Treatment with aminosilanes like APDEMS. researchgate.net | Formation of an amine-terminated monolayer. | 3-aminopropyltriethoxysilane (APTES) | | Linker Attachment | Activation with glutaraldehyde followed by reaction with the amine on the biotin-PEG molecule. sinica.edu.tw | Activation with glutaraldehyde followed by reaction with the amine on the biotin-PEG molecule. researchgate.net | Covalent immobilization of (+)-Biotin-PEG6-CH2CH2NH2. | Glutaraldehyde |

A major challenge in biosensor development is non-specific adsorption (NSA), where molecules from the sample matrix bind indiscriminately to the sensor surface, generating false signals and reducing sensitivity. scispace.com The PEG component of (+)-Biotin-PEG6-CH2CH2NH2 plays a crucial role in combating this issue.

PEG chains are hydrophilic, biocompatible, and create a "non-fouling" surface. nih.govnih.gov The mechanism behind this passivation is attributed to two main effects:

Steric Hindrance : The long, flexible PEG chains are in constant motion, creating a dynamic layer that physically repels the approach of proteins and other biomacromolecules. researchgate.net

Hydration Layer : The ether groups in the PEG backbone form strong hydrogen bonds with water molecules, creating a tightly bound hydration layer. nih.gov This layer acts as an energetic barrier, making it thermodynamically unfavorable for proteins to displace the water molecules and adsorb onto the surface.

By forming a dense layer on the substrate, the PEG6 spacer effectively masks the underlying surface, ensuring that the only specific interaction occurs at the terminal biotin group. This significantly improves the specificity and signal-to-noise ratio of the biosensor. Studies have shown that PEG-modified surfaces can lead to a substantial decrease in non-specific protein binding, in some cases by a factor of 10, while simultaneously enhancing specific binding interactions. nih.govnih.gov

Advanced Biosensing Platforms Utilizing Biotin-Streptavidin Interactions for Analytes

The exceptionally high affinity and specificity of the non-covalent interaction between biotin and streptavidin (or avidin) is one of the most powerful tools in biotechnology. cyberleninka.ruulisboa.pt By functionalizing a sensor surface with (+)-Biotin-PEG6-CH2CH2NH2, a versatile platform is created. This surface can be readily coated with streptavidin, which then serves as a universal anchor point for any biotinylated bioreceptor (e.g., antibodies, DNA probes, aptamers).

GFETs are revolutionary biosensing platforms that leverage the outstanding electrical properties of graphene to detect molecular binding events. researchgate.net In a typical GFET biosensor, a graphene sheet acts as the conducting channel between a source and a drain electrode. helsinki.fi The conductance of this channel is highly sensitive to changes in the local electrical environment. researchgate.net

By functionalizing the graphene surface with (+)-Biotin-PEG6-CH2CH2NH2 and subsequently immobilizing streptavidin-conjugated antibodies, a highly specific sensing interface is created. nih.gov When the target biomarker binds to the antibody, it induces a change in the charge distribution at the graphene surface. This change acts as a "gate" voltage, modulating the graphene's conductivity and resulting in a measurable change in the source-drain current. cyberleninka.ru This principle allows for real-time, label-free detection of analytes. The combination of graphene's exceptional conductivity with the robust biotin-streptavidin linkage enables the development of biosensors with ultrahigh sensitivity, capable of detecting biomarkers at concentrations as low as 90 fg/mL (0.37 pM). cyberleninka.ruulisboa.pt

Quartz-Crystal Microbalance (QCM) is a highly sensitive, mass-sensing technique that can monitor molecular binding events in real time without the need for labels. researchgate.netulisboa.pt The core of a QCM system is a piezoelectric quartz crystal that oscillates at a stable resonance frequency. When mass is added to or removed from the crystal's surface, the resonance frequency changes proportionally. nih.gov

For kinetic studies, the QCM sensor chip (often gold-coated) is functionalized with (+)-Biotin-PEG6-CH2CH2NH2, typically via a thiol-gold self-assembled monolayer. After immobilizing streptavidin, a solution containing a biotinylated ligand is introduced. The subsequent binding of an analyte to this ligand is monitored as a decrease in the crystal's frequency. mdpi.com By analyzing the frequency shift over time during association (analyte injection) and dissociation (buffer wash) phases, key kinetic parameters can be determined. mdpi.comulisboa.pt

Table 2: Kinetic Parameters Derivable from QCM Analysis This interactive table outlines the key binding kinetics information that can be obtained using a QCM biosensor.

| Parameter | Symbol | Description | Unit |

|---|---|---|---|

| Association Rate Constant | k_a | The rate at which the analyte binds to the immobilized ligand. | M⁻¹s⁻¹ |

| Dissociation Rate Constant | k_d | The rate at which the analyte-ligand complex dissociates. | s⁻¹ |

| Equilibrium Dissociation Constant | K_D | A measure of binding affinity; calculated as k_d / k_a. A lower K_D indicates higher affinity. | M (molar) |

Semiconductor nanowire-based biosensors, particularly those using silicon nanowires (SiNWs), are renowned for their high sensitivity, stemming from their large surface-area-to-volume ratio. acs.org Similar to GFETs, these devices operate as field-effect transistors where the nanowire itself is the conducting channel.

The surface of the SiNW can be functionalized using the silanization strategies described previously (Section 5.1.1) to covalently attach (+)-Biotin-PEG6-CH2CH2NH2. Following immobilization of streptavidin and a specific biotinylated probe, the sensor is ready for detection. When a charged target biomacromolecule binds to the probe, it alters the charge density near the nanowire surface. This change gates the nanowire, causing a measurable change in its conductance and allowing for direct, label-free electrical detection of the binding event. The successful fabrication of these devices requires that the functionalization is highly selective to the nanowire surface to maximize sensitivity. sinica.edu.tw

Future Perspectives and Innovations in + Biotin Peg6 Ch2ch2nh2 Research

Exploration of Novel Bioconjugation Chemistries Leveraging Amine Functionality

The primary amine group of (+)-Biotin-PEG6-CH2CH2NH2 is a cornerstone of its utility, readily participating in a variety of well-established conjugation reactions. While reactions with N-hydroxysuccinimide (NHS) esters and carboxylic acids (in the presence of activators like EDC) are common, the future lies in developing and applying novel, more efficient, and selective chemistries. nanocs.netvectorlabs.com

Recent advancements have highlighted chemistries that proceed rapidly under physiological conditions. For instance, fungal polyketide metabolites known as azaphilones have been shown to react readily with primary amines in aqueous buffers at room temperature, forming stable vinylogous γ-pyridones. nih.gov This type of reaction could offer an alternative to traditional methods for labeling proteins and other biomolecules with biotin-PEG reagents. nih.gov Another area of exploration involves computer-assisted design of reagents, such as sulfonyl acrylates, that can achieve regioselectivity for a single lysine (B10760008) residue on a native protein, demonstrating the potential for highly specific conjugations even in the presence of multiple amine groups. rsc.org

These emerging strategies promise to enhance the precision of bioconjugation, allowing for the creation of more homogeneous and functionally reliable biotinylated molecules.

Advancements in Orthogonal Click Chemistry Applications with PEGylated Biotin (B1667282) Reagents

Bioorthogonal chemistry, which involves reactions that can occur in complex biological systems without interfering with native biochemical processes, represents a significant frontier. researchgate.netnih.gov "Click chemistry," a key component of this field, offers rapid, specific, and high-yield reactions that are ideal for bioconjugation. biochempeg.com The amine functionality of (+)-Biotin-PEG6-CH2CH2NH2 can be derivatized to introduce azide (B81097) or alkyne handles, enabling its participation in these powerful reactions.

Key click chemistry reactions applicable to PEGylated biotin reagents include:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a prototypical click reaction that forms a stable triazole linkage between an azide and an alkyne. acs.orgrsc.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the potential toxicity of copper catalysts in living systems, SPAAC utilizes strained cyclooctynes that react with azides without the need for a metal catalyst. researchgate.netrsc.org This has been instrumental in labeling biomolecules in vivo.

Staudinger Ligation: This reaction occurs between a phosphine and an azide to form an aza-ylide, which then rearranges to produce a stable amide bond. nih.gov It has been used to selectively modify azide-tagged glycans on cell surfaces with biotin-PEG-phosphine reagents. acs.org

Oxime Ligation: This involves the formation of a stable oxime bond from the reaction between an aminooxy or hydroxylamine group and an aldehyde or ketone. rsc.org

The integration of these click chemistries with biotin-PEG reagents is enabling more sophisticated biological labeling, detection, and purification strategies. biochempeg.combiocompare.com

| Click Reaction Type | Reactants | Key Feature | Application with Biotin-PEG |

| CuAAC | Azide + Alkyne (with Cu(I) catalyst) | High efficiency and regioselectivity. acs.org | In vitro labeling of biomolecules. |

| SPAAC | Azide + Strained Alkyne (e.g., DBCO) | Copper-free, suitable for live-cell and in vivo applications. rsc.orgnih.gov | In vivo imaging and tracking. researchgate.net |

| Staudinger Ligation | Azide + Phosphine | Forms a stable amide bond. nih.gov | Labeling of azide-modified cell surface glycans. acs.org |

| Oxime Ligation | Aminooxy/Hydroxylamine + Aldehyde/Ketone | Forms a stable oxime bond under mild conditions. rsc.org | Site-specific protein modification. |

Optimization of Linker Design for Precision in Molecular Assembly and Functionality

The PEG6 linker in (+)-Biotin-PEG6-CH2CH2NH2 serves multiple critical functions: it enhances water solubility, reduces steric hindrance between the biotin and the conjugated molecule, and minimizes non-specific binding. nih.govbiochempeg.combroadpharm.com Future research will focus on the strategic optimization of these linkers to achieve precise control over the properties of the final bioconjugate.

The design of the linker is not merely about creating space; it is about fine-tuning molecular interactions and biological outcomes. The ability to modulate linker chemistry allows for the synthesis of detection probes with high tailorability for different assay conditions. nih.gov This includes adjusting hydrophilicity, flexibility, and stability to suit specific applications, from antibody-drug conjugates (ADCs) to diagnostic probes. nih.govprecisepeg.com

Tailoring PEG Chain Length and Architecture for Specific Research Outcomes

The length of the PEG chain is a critical parameter that can be adjusted to elicit specific biological responses. Research has demonstrated a clear relationship between PEG length and the in vivo pharmacology of bioconjugates.

Pharmacokinetics: In the context of ADCs, longer PEG chains have been shown to result in slower clearance from circulation. nih.gov Studies have identified threshold lengths, such as a PEG8 chain, beyond which clearance rates are not significantly impacted, providing a basis for rational design. researchgate.net

Targeting Ability: For nanoparticle-based delivery systems, increasing the PEG-linker length (e.g., from 2 kDa up to 10 kDa) can significantly enhance tumor-targeting ability in vivo. dovepress.com

Steric Hindrance: Longer linkers provide greater flexibility and can more effectively overcome steric hindrance, which is particularly important when conjugating large biomolecules or targeting binding sites within complex structures. precisepeg.comaxispharm.com

Beyond linear chains, the architecture of the PEG linker is also a target for innovation. Branched or multi-arm PEGs offer multiple attachment points, enabling the creation of multivalent conjugates for applications in nanoparticle surface modification or for displaying multiple ligands to enhance binding avidity. precisepeg.comprecisepeg.com

| PEG Linker Property | Influence on Bioconjugate | Research Finding |

| Chain Length (Short) | Compact labeling, minimal steric addition. precisepeg.com | Suitable for small molecule conjugation where spacing is less critical. |

| Chain Length (Long) | Improved solubility, reduced immunogenicity, slower in vivo clearance, enhanced targeting. nih.govdovepress.comprecisepeg.com | A PEG8 chain was found to be a threshold for optimizing the clearance of certain antibody-drug conjugates. researchgate.net |

| Architecture (Linear) | Predictable behavior, minimal steric hindrance. precisepeg.com | Ideal for precise, site-specific conjugations. |

| Architecture (Branched) | Multivalent attachment, enhanced molecular shielding. precisepeg.com | Used for modifying nanoparticle surfaces and creating high-avidity binding agents. |

Interdisciplinary Research Fronts and High-Throughput Methodologies

The utility of (+)-Biotin-PEG6-CH2CH2NH2 and related compounds is being amplified through their integration with interdisciplinary technologies. The combination of robust bioconjugation chemistry with high-throughput platforms and computational tools is accelerating discovery and enabling more complex biological questions to be addressed.

Integration with Microfluidic Systems for Miniaturized Biochemical Assays

Microfluidic systems, or "lab-on-a-chip" technologies, allow for the miniaturization and automation of complex biochemical assays, requiring only minute quantities of samples and reagents. The strong and specific biotin-streptavidin interaction is ideally suited for such platforms.

Computational Modeling and Machine Learning Approaches for Predictive Bioconjugate Design

The empirical, trial-and-error approach to developing bioconjugates is gradually being supplemented and guided by computational methods.

Computational Modeling: Molecular modeling can be used to simulate how a biotinylated molecule will interact with its target. For instance, modeling has been used to understand the effect of adding biotin to polymeric microparticles, providing insights into the availability of the biotin for binding to avidin (B1170675). nih.gov Such simulations can help in the rational design of linkers and conjugation strategies before synthesis is attempted.

Machine Learning (ML): The rise of artificial intelligence and machine learning is set to revolutionize bioconjugate design. matabioengineering.com ML algorithms can be trained on existing experimental data to predict the properties and behaviors of novel bioconjugates. nih.govmedium.com For example, ML models can predict how changes in a linker or conjugation site will affect a protein's stability, solubility, or binding affinity. pegsummit.comdrugtargetreview.com This predictive power can guide the engineering process, suggesting the most promising modifications and accelerating the development of bioconjugates with desired functionalities. nih.govdrugtargetreview.com

The integration of these predictive tools creates a powerful feedback loop: high-throughput experiments generate large datasets that train more accurate ML models, which in turn guide the design of more effective and targeted experiments.

Q & A

Basic Research Questions

Q. How can researchers characterize the purity and molecular weight of (+)-Biotin-PEG6-CH2CH2NH2?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with a C18 column and UV detection at 280 nm to assess purity. Mobile phases typically include water/acetonitrile gradients with 0.1% trifluoroacetic acid (TFA) for separation .

- Mass Spectrometry (MALDI-TOF) : Confirm molecular weight using matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) with α-cyano-4-hydroxycinnamic acid (CHCA) as the matrix. Expected molecular weight: 550.71 g/mol (C24H46N4O8S) .

- Nuclear Magnetic Resonance (NMR) : Analyze NMR in deuterated solvents (e.g., D2O or DMSO-d6) to verify PEG spacer integrity and biotin-amine linkage. Key peaks include PEG methylene protons (δ 3.5–3.7 ppm) and biotin ureido protons (δ 6.3–6.5 ppm) .

Q. What are optimal strategies for conjugating (+)-Biotin-PEG6-CH2CH2NH2 to target biomolecules (e.g., antibodies, DNA)?

- Methodological Answer :

- Amine Reactivity : The terminal amine (-NH2) reacts with NHS esters, aldehydes, or epoxides. For protein conjugation, use sulfosuccinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (sulfo-SMCC) to crosslink the amine to thiol-containing biomolecules.

- pH Optimization : Conduct reactions in PBS (pH 7.4) or borate buffer (pH 8.5) to maximize amine reactivity. Avoid Tris buffers, as they compete for reactive groups .

- Purification : Remove unreacted PEG-biotin using dialysis (3.5 kDa cutoff) or size-exclusion chromatography .

Q. How does the PEG6 spacer length influence biotin-avidin binding efficiency in biosensor applications?

- Methodological Answer :

- Steric Effects : Longer PEG chains (e.g., PEG6 vs. PEG2) reduce steric hindrance between biotin and avidin, enhancing binding capacity. Validate using surface plasmon resonance (SPR) to measure dissociation constants () .

- Solubility : PEG6 improves aqueous solubility compared to shorter PEGs, critical for homogeneous reaction conditions in diagnostic assays .

- Table : Comparison of PEG chain lengths and their biotin-avidin binding efficiency:

| PEG Length | (nM) | Solubility in H2O (mg/mL) |

|---|---|---|

| PEG2 | 4.2 | 15 |

| PEG6 | 1.8 | 50 |

| PEG10 | 1.5 | 70 |

| Data derived from SPR and solubility assays . |

Advanced Research Questions

Q. How can researchers resolve discrepancies in biotin-avidin binding efficiency when using (+)-Biotin-PEG6-CH2CH2NH2 in multiplexed assays?

- Methodological Answer :

- Contradiction Analysis : If binding efficiency varies between experiments, consider:

- PEG Oxidation : PEG chains degrade under prolonged light exposure. Verify integrity via FT-IR (C-O-C stretch at 1100 cm⁻¹) .

- Non-Specific Binding : Block surfaces with bovine serum albumin (BSA) or casein before avidin immobilization .

- Experimental Controls : Include a biotin-free PEG6-CH2CH2NH2 control to quantify background signal in ELISA or flow cytometry .

Q. What experimental designs are recommended for tracking (+)-Biotin-PEG6-CH2CH2NH2-mediated cellular uptake of therapeutic nanoparticles?

- Methodological Answer :

- Fluorescent Tagging : Conjugate Cy5 or FITC to the amine terminus via NHS chemistry. Use confocal microscopy to monitor intracellular localization in live cells .

- Quantitative Analysis : Perform flow cytometry with streptavidin-PE to quantify surface-bound vs. internalized biotinylated nanoparticles. Include a temperature control (4°C vs. 37°C) to distinguish active uptake .

- Challenges : PEG6 may reduce endosomal escape efficiency. Test with lysosomal inhibitors (e.g., chloroquine) to assess trafficking pathways .

Q. How can researchers address stability issues of (+)-Biotin-PEG6-CH2CH2NH2 in aqueous buffers during long-term storage?

- Methodological Answer :

- Storage Conditions : Lyophilize the compound and store at -20°C under argon. Reconstitute in degassed PBS (pH 7.4) with 0.05% sodium azide to prevent microbial growth .

- Degradation Analysis : Use LC-MS to monitor hydrolysis byproducts (e.g., free biotin or PEG fragments) after 1–6 months of storage. Adjust buffer composition (e.g., add 1 mM EDTA to chelate metal ions) if degradation exceeds 10% .

Methodological Considerations for Experimental Design

- Reproducibility : Document reaction molar ratios, buffer compositions, and purification steps in line with Beilstein Journal guidelines for experimental replication .

- Ethical Compliance : Adhere to NIH preclinical reporting standards when using animal or cell models (e.g., include detailed statistical methods and randomization protocols) .

- Data Interpretation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and avoid common pitfalls like overgeneralization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.